molecular formula C17H15N3O4S B2603439 N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide CAS No. 920229-30-7

N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide

Cat. No. B2603439
CAS RN: 920229-30-7
M. Wt: 357.38
InChI Key: JZTTVAPQVKVUNR-UHFFFAOYSA-N
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Description

“N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzo[d]thiazol-2-yl and 2,4-dimethoxyphenyl groups .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques. The compound was characterized by its melting point, 1H-NMR and 13C-NMR, UV, IR, and HRMS spectra .

Scientific Research Applications

Anti-Tubercular Activity

N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide: has shown promise as an anti-tubercular agent. Researchers have synthesized benzothiazole-based compounds and evaluated their inhibitory activity against Mycobacterium tuberculosis. These derivatives exhibit better inhibition potency compared to standard reference drugs . The synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. Additionally, structure-activity relationships and molecular docking studies have been explored to identify potent inhibitors .

Antibacterial and Antifungal Properties

Compound 15a, a derivative of this compound, demonstrates significant activity against bacterial strains (Bacillus cereus, Bacillus subtilis, and Escherichia coli) and fungal strains (Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae) . Its potential as an antimicrobial agent warrants further investigation.

Quorum Sensing Inhibition

The library of benzo[d]thiazole/quinoline-2-thiol compounds, including our target compound, was designed and synthesized to explore novel quorum sensing inhibitors. These compounds may interfere with bacterial communication systems without acting as antibiotics . Quorum sensing inhibition is crucial for combating bacterial virulence and biofilm formation.

Cytotoxicity Against Cancer Cells

Certain derivatives of this compound exhibit potent cytotoxicity against human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460. Their activity against cancer cells suggests potential applications in oncology research .

Synthesis of Novel Fluorinated Derivatives

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, synthesized from benzo[d]thiazol-2-amine and flurbiprofen, has been characterized. This compound may find applications in drug development or medicinal chemistry .

properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-(2,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-10-7-8-11(13(9-10)24-2)18-15(21)16(22)20-17-19-12-5-3-4-6-14(12)25-17/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTTVAPQVKVUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide

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